1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
1-(4-Fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorobenzyl group, a thiophen-2-ylsulfonyl group, and an imidazo[4,5-b]quinoxaline core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[4,5-b]quinoxaline core: This can be achieved through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the thiophen-2-ylsulfonyl group: This step often involves the sulfonylation of the imidazo[4,5-b]quinoxaline core using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-fluorobenzyl group: The final step involves the alkylation of the sulfonylated imidazo[4,5-b]quinoxaline with 4-fluorobenzyl bromide under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-b]quinoxaline core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the imidazo[4,5-b]quinoxaline core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: Its unique chemical properties make it a candidate for use in materials science, particularly in the development of novel polymers or electronic materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- 1-(4-methylbenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Comparison: Compared to its analogs, 1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its chlorinated or methylated counterparts.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-thiophen-2-ylsulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S2/c21-15-9-7-14(8-10-15)12-24-13-25(29(26,27)18-6-3-11-28-18)20-19(24)22-16-4-1-2-5-17(16)23-20/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPYYZYJKUVTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=CS4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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